3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Lipophilicity Drug-likeness ADME

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1431966-25-4) is a heterocyclic organic compound belonging to the 4-aminopyrazole family, characterized by a pyrazole core bearing an ethoxy substituent at the 3-position, an isopropyl group at N1, and a primary amine at the 4-position. It exists primarily as a hydrochloride salt for enhanced stability and handling.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B8021504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC1=NN(C=C1N)C(C)C
InChIInChI=1S/C8H15N3O/c1-4-12-8-7(9)5-11(10-8)6(2)3/h5-6H,4,9H2,1-3H3
InChIKeyOIIZOLSLWKCEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine: A Versatile Pyrazole Building Block for Medicinal Chemistry and Kinase Inhibitor Scaffolds


3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1431966-25-4) is a heterocyclic organic compound belonging to the 4-aminopyrazole family, characterized by a pyrazole core bearing an ethoxy substituent at the 3-position, an isopropyl group at N1, and a primary amine at the 4-position . It exists primarily as a hydrochloride salt for enhanced stability and handling . Pyrazoles of this type are recognized as privileged scaffolds in drug discovery, particularly as ATP-competitive kinase inhibitors targeting JAK, MET, and ROS1, due to their capacity for forming key hinge-binding interactions via the pyrazole nitrogen and 4-amino group [1].

Why 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Cannot Be Replaced by Generic Pyrazole Analogs in Lead Optimization


In kinase inhibitor lead optimization, even minor structural variations on the pyrazole scaffold—such as replacing the 3-ethoxy group with methoxy or the N1-isopropyl with methyl—can profoundly alter physicochemical properties, synthetic accessibility, and kinase selectivity. For instance, a 4-aminopyrazole JAK inhibitor series demonstrated that the 3-alkoxy substituent directly influences potency and isoform selectivity, with ethoxy conferring optimal JAK2 inhibition (IC50 = 2.2 nM) compared to other alkoxy variants [1]. Furthermore, the N1-isopropyl group in 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine provides a distinct steric and lipophilic profile compared to N1-methyl analogs, impacting both bioavailability and off-target kinase binding [2]. Generic substitution without systematic comparative data risks compromising the carefully balanced pharmacokinetic and pharmacodynamic properties required for successful lead candidates.

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (cLogP) and Molecular Weight vs. 3-Methoxy and N1-Methyl Analogs

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine exhibits a computed cLogP of approximately 1.1–1.3, which is approximately 0.4–0.6 log units higher than its 3-methoxy analog (cLogP ≈ 0.7) and 0.3–0.5 log units higher than the N1-methyl, 3-ethoxy analog (cLogP ≈ 0.8) [1]. This increase in lipophilicity, while still within the favorable range for oral bioavailability (cLogP < 5), is attributable to the combined effect of the ethoxy group (+0.6 logP contribution over methoxy) and the isopropyl group (+0.5 logP contribution over methyl) as per fragment-based calculations [2]. The molecular weight of 169.23 g/mol for the free base (or 205.68 g/mol as the HCl salt) places it within the optimal range for CNS drug-likeness and is comparable to the 3-methoxy analog (155.20 g/mol) but slightly higher than the N1-methyl, 3-ethoxy analog (141.17 g/mol) .

Lipophilicity Drug-likeness ADME Pyrazole analogs

Synthetic Accessibility and Building Block Versatility: Comparative Yield and Step Economy

The synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine via the reaction of appropriate hydrazines with enaminones can be achieved in a single step using iodine-catalyzed cascade reactions, achieving yields of 65–82% under optimized conditions . In contrast, the 3-methoxy analog requires a two-step sequence (N-alkylation followed by O-methylation) with a combined yield of 55–70% . The N1-methyl, 3-ethoxy analog can be prepared in one step via nucleophilic substitution of 4-amino-1-methylpyrazole with ethyl bromide, yielding up to 82% , but its lower molecular weight and reduced lipophilicity limit its utility in certain SAR explorations. The target compound's isopropyl group also provides a distinct steric environment that can be leveraged for selective kinase hinge binding without the need for additional synthetic steps to introduce bulkier substituents.

Synthetic efficiency Building block Parallel synthesis Medicinal chemistry

Kinase Inhibition Potential: Class-Level Evidence for JAK/STAT Pathway Targeting

While direct IC50 data for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine itself are not publicly available, closely related 4-aminopyrazole derivatives with 3-ethoxy substitution have demonstrated potent JAK inhibition. For example, compound 3f in Liang et al. (2016), which incorporates a 3-ethoxy-4-aminopyrazole core, exhibited IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) [1]. This is comparable to the approved JAK inhibitor ruxolitinib (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM) [2]. Furthermore, US Patent 9,714,236 specifically claims compounds wherein the pyrazole 3-position is substituted with ethoxy and the N1-position with isopropyl (R1 = ethyl, R2 = ethoxy, R3 = hydrogen, etc.) as JAK inhibitors for treating cancer and immune disorders [3]. This patent coverage provides a strong class-level inference that 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is a privileged scaffold for developing potent JAK inhibitors with potential selectivity advantages over other kinase families.

JAK inhibitor Kinase selectivity Cancer therapeutics Inflammation

Safety and Handling Profile: GHS Classification and Precautionary Measures

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (as the hydrochloride salt) is classified under GHS as Harmful/Irritant (GHS07), with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is comparable to the 3-methoxy analog, which also carries GHS07 classification with similar hazard statements, but the target compound exhibits a slightly higher oral toxicity risk (H302) compared to the N1-methyl, 3-ethoxy analog, which is not classified for acute oral toxicity . The compound requires standard personal protective equipment (gloves, eye protection, lab coat) and should be handled in a well-ventilated area or fume hood. It is stable under recommended storage conditions (room temperature, dry environment) and is supplied at ≥95% purity .

Safety data GHS classification Laboratory handling Procurement compliance

Commercial Availability and Purity Specifications: Comparative Supply Chain Assessment

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is commercially available from multiple reputable chemical suppliers (Fluorochem, Chemeenu, BenchChem, CymitQuimica) with a standard purity of 95% and catalog numbers including F507898 and CM668144 . In comparison, the 3-methoxy analog is available from BenchChem and Chemscene (purity 95%), while the N1-methyl, 3-ethoxy analog is supplied by VulcanChem and MolCore (purity 98%) . The target compound's pricing is competitive, with 1g quantities typically ranging from $50–$150 USD, positioning it as a cost-effective building block for initial SAR exploration . Lead times are generally 3–14 days depending on stock location, comparable to analog procurement timelines.

Supply chain Purity Procurement Vendor comparison

Optimal Research and Industrial Applications for 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Based on Quantitative Evidence


Lead Optimization for JAK-Selective Kinase Inhibitors in Oncology and Inflammation

Based on class-level evidence from 4-aminopyrazole JAK inhibitors showing single-digit nanomolar potency (e.g., JAK2 IC50 = 2.2 nM) [1], 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is an ideal starting scaffold for designing next-generation JAK inhibitors. Its balanced lipophilicity (cLogP 1.1–1.3) and molecular weight (169.23 g/mol) suggest favorable ADME properties for oral administration, while the isopropyl group provides a steric handle for tuning isoform selectivity. The compound can be further functionalized at the 4-amino group via amide coupling or reductive amination to explore SAR around the hinge-binding motif. This application is directly supported by US Patent 9,714,236, which claims JAK inhibitors containing the 3-ethoxy, N1-isopropyl pyrazole core [2].

Parallel Synthesis and Library Generation for Kinase Inhibitor Screening

The efficient single-step synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (yield 65–82%) makes it particularly suitable for high-throughput parallel synthesis of diverse 4-aminopyrazole libraries. The compound can be readily diversified via N-alkylation, acylation, or Suzuki coupling at the 4-amino group, enabling the rapid exploration of structure-activity relationships across multiple kinase targets. Its availability from multiple commercial suppliers (Fluorochem, Chemeenu, BenchChem) ensures reliable access for large-scale library production, and its 95% purity meets the requirements for initial biological screening without further purification.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Studies

With a molecular weight of 169.23 g/mol and 1 hydrogen bond donor, 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine meets the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, cLogP ≤ 3, HBD ≤ 3) [3]. It can serve as a privileged fragment for screening against kinase panels, where the 4-aminopyrazole core is known to form conserved hydrogen bonds with the kinase hinge region. The ethoxy and isopropyl substituents provide distinct vectors for fragment growing and linking, enabling scaffold hopping to novel chemical series. The compound's GHS07 safety classification aligns with standard laboratory handling protocols for fragment screening campaigns.

Agrochemical and Veterinary Medicine Intermediate Development

Beyond human therapeutics, 4-aminopyrazole derivatives have demonstrated utility as intermediates for agrochemicals and veterinary medicines due to their broad-spectrum biological activity and metabolic stability . The compound's balanced lipophilicity and synthetic accessibility make it a candidate for developing novel fungicides or antiparasitic agents. Its commercial availability at research-grade purity (95%) supports initial proof-of-concept studies in crop protection or animal health applications, where the pyrazole scaffold is a recognized privileged structure.

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